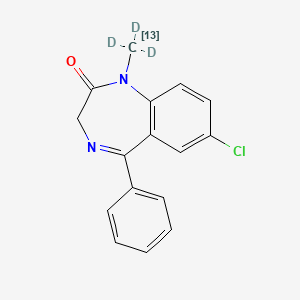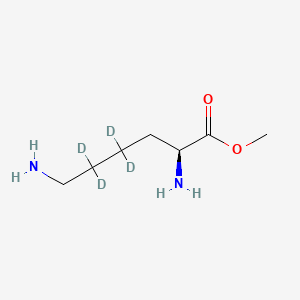
L-Lysine-d4 Methyl Ester Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine-d4 Methyl Ester Dihydrochloride: is a deuterated form of L-Lysine Methyl Ester Dihydrochloride. It is a derivative of the essential amino acid L-Lysine, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it useful in various analytical and biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine-d4 Methyl Ester Dihydrochloride typically involves the esterification of L-Lysine with methanol in the presence of an acid catalyst, followed by the introduction of deuterium. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Catalysts: Acid catalysts such as hydrochloric acid are commonly used.
Solvents: Methanol is used as the solvent for the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: L-Lysine-d4 Methyl Ester Dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products:
Oxidation Products: Keto derivatives of L-Lysine.
Reduction Products: L-Lysine or its derivatives.
Substitution Products: Various functionalized lysine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Lysine-d4 Methyl Ester Dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.
Biology: Employed in metabolic studies to trace lysine metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool in medical research.
Industry: Utilized in the production of cationic surfactants and hydrogels for various industrial applications
Wirkmechanismus
The mechanism of action of L-Lysine-d4 Methyl Ester Dihydrochloride involves its incorporation into biological systems where it mimics the behavior of natural L-Lysine. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound interacts with various molecular targets, including enzymes and proteins, influencing pathways related to amino acid metabolism and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
L-Lysine Methyl Ester Dihydrochloride: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
L-Arginine Methyl Ester Dihydrochloride: Another amino acid ester with different biological properties.
L-Threonine Methyl Ester Hydrochloride: Used in biochemical research with distinct functional groups.
Uniqueness: L-Lysine-d4 Methyl Ester Dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and quantification are required .
Eigenschaften
Molekularformel |
C7H16N2O2 |
|---|---|
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
methyl (2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoate |
InChI |
InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1/i2D2,3D2 |
InChI-Schlüssel |
KPNBUPJZFJCCIQ-ILLLFLQQSA-N |
Isomerische SMILES |
[2H]C([2H])(C[C@@H](C(=O)OC)N)C([2H])([2H])CN |
Kanonische SMILES |
COC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


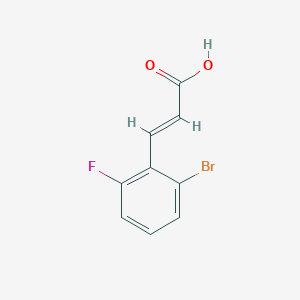
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
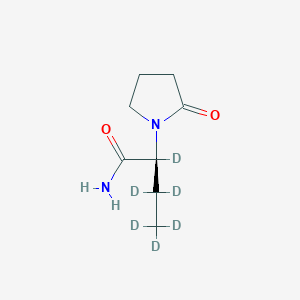
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)
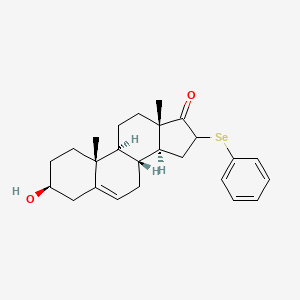

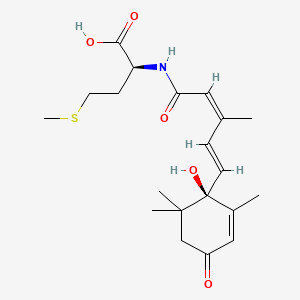
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
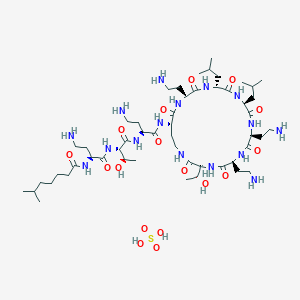
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)

